N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating cognitive disorders and neurological diseases. BPAP is a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition.
Wirkmechanismus
BPAP acts as a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition. By activating these receptors, BPAP can increase the release of dopamine, a neurotransmitter that plays a key role in regulating mood and motivation.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BPAP can increase the release of dopamine in the brain, which can improve cognitive function and memory. BPAP has also been shown to increase the activity of certain enzymes that are involved in regulating neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BPAP in lab experiments include its selectivity for dopamine D3 receptors, its ability to improve cognitive function and memory, and its potential use in treating neurological diseases. However, the limitations of using BPAP in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are a number of future directions for research on BPAP. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the investigation of BPAP's potential use in treating addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPAP and its potential use in treating neurological diseases.
Synthesemethoden
BPAP can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pyrrolidine and other reagents. The final product is purified through various techniques such as chromatography and recrystallization. The synthesis of BPAP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BPAP has been studied extensively for its potential use in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that BPAP can improve cognitive function and memory in animal models of these diseases. BPAP has also been investigated for its potential use in treating addiction and depression.
Eigenschaften
Molekularformel |
C18H18N2O3 |
---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c21-18(13-7-8-16-17(11-13)23-12-22-16)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21) |
InChI-Schlüssel |
YJBCOMGMRCSYLB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.